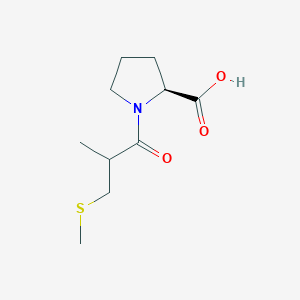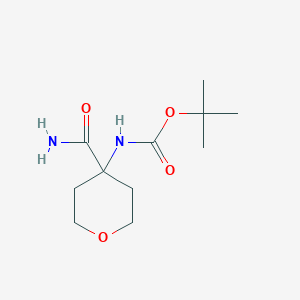
N-(2-Methylbenzyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylbenzyl)pivalamide, also known as N-(2-tolyl)-2,2-dimethylpropanamide or N-tert-butyl-2-(2-methylphenyl)acetamide, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of N-(2-Methylbenzyl)pivalamide(2-Methylbenzyl)pivalamide is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, thereby facilitating the formation of new chemical bonds. It has also been shown to exhibit catalytic activity in certain reactions.
Biochemical and Physiological Effects:
This compound(2-Methylbenzyl)pivalamide has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has not been associated with any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-Methylbenzyl)pivalamide(2-Methylbenzyl)pivalamide is its versatility as a reagent in organic synthesis. It can be used in a wide range of reactions, making it a valuable tool for synthetic chemists. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of N-(2-Methylbenzyl)pivalamide(2-Methylbenzyl)pivalamide. One potential area of research is the development of new synthetic methods that utilize this compound as a reagent. Another area of research is the study of its catalytic activity in various chemical reactions. Additionally, the potential applications of this compound in the synthesis of pharmaceuticals and agrochemicals warrant further investigation.
Métodos De Síntesis
The synthesis of N-(2-Methylbenzyl)pivalamide(2-Methylbenzyl)pivalamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-methylbenzylamine with tert-butyl acetate in the presence of a catalyst such as trifluoroacetic acid. The reaction proceeds through an amide bond formation mechanism, resulting in the formation of this compound(2-Methylbenzyl)pivalamide.
Aplicaciones Científicas De Investigación
N-(2-Methylbenzyl)pivalamide(2-Methylbenzyl)pivalamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the field of organic synthesis, where it is used as a reagent for the preparation of various organic compounds. It has also been studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[(2-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-5-6-8-11(10)9-14-12(15)13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMFYJDZHTDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]benzamide](/img/structure/B7479240.png)




![4-[[2-(Azepan-1-yl)-2-oxoethyl]sulfanylmethyl]-7,8-dimethylchromen-2-one](/img/structure/B7479277.png)


![3-[(4-chlorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B7479297.png)
![Ethyl 5-phenyl-2-[[2-(3-sulfamoylbenzoyl)oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B7479322.png)
![ethyl 5-[2-(cyanomethyl)-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7479330.png)


![1-[4-(1-Benzofuran-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7479341.png)